

# Introduction: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Benzene, 1-bromo-4-(hexyloxy)-

CAS No.: 30752-19-3

Cat. No.: B1348518

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**Benzene, 1-bromo-4-(hexyloxy)-**, also known by synonyms such as 4-bromophenyl hexyl ether, is a disubstituted aromatic ether.[1] Its strategic combination of a reactive bromo group and a lipophilic hexyloxy chain makes it a compound of significant interest in materials science and pharmaceutical development. The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, while the hexyloxy group modulates solubility and influences the packing of molecules in the solid state.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, intended for researchers and professionals engaged in chemical synthesis and materials innovation.

## Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. **Benzene, 1-bromo-4-(hexyloxy)-** is characterized by a benzene ring substituted at the 1 and 4 (para) positions with a bromine atom and a hexyloxy (-O-(CH<sub>2</sub>)<sub>5</sub>CH<sub>3</sub>) group, respectively.[2]

Caption: 2D structure of **Benzene, 1-bromo-4-(hexyloxy)-**.

## Key Identifiers:

- CAS Number: 30752-19-3[1][3]
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>BrO[1][3]
- Molecular Weight: 257.17 g/mol [1][3]
- IUPAC Name: 1-bromo-4-(hexyloxy)benzene[1][3]

## Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application conditions. It exists as a clear, colorless to pale-yellow liquid at room temperature.[4]

Property	Value	Source(s)
Physical State	Liquid (at 20°C)	
Boiling Point	298.4 ± 13.0 °C (at 760 mmHg)	[5]
	154 °C (at 12 mmHg)	
Density	1.23 g/cm <sup>3</sup>	[6]
Flash Point	126.1 ± 5.8 °C	[5]
Refractive Index	1.513 - 1.524	[5][7]
Purity	Typically >97%	[4]

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for confirming the identity and purity of a synthesized compound. The expected spectral data for **Benzene, 1-bromo-4-(hexyloxy)-** are as follows:

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments in the molecule.

- Aromatic Region ( $\delta \approx 6.8-7.4$  ppm): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the bromine atom will be downfield from those ortho to the electron-donating hexyloxy group.
- Aliphatic Region ( $\delta \approx 0.9-4.0$  ppm):
  - A triplet at  $\delta \approx 3.9-4.0$  ppm, corresponding to the two protons of the -OCH<sub>2</sub>- group, deshielded by the adjacent oxygen atom.
  - A multiplet at  $\delta \approx 1.7-1.8$  ppm for the next CH<sub>2</sub> group in the chain.
  - Several overlapping multiplets between  $\delta \approx 1.3-1.5$  ppm for the subsequent three CH<sub>2</sub> groups.
  - A triplet at  $\delta \approx 0.9$  ppm for the terminal methyl (CH<sub>3</sub>) group protons.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Eight distinct signals are expected: six for the aromatic ring and six for the hexyloxy chain, with some overlap possible in the aliphatic region.

- Aromatic Carbons ( $\delta \approx 110-160$  ppm): Signals for the carbon attached to oxygen (C-O) will be the most downfield ( $\approx 158$  ppm), while the carbon attached to bromine (C-Br) will be significantly upfield ( $\approx 113$  ppm). The remaining four aromatic carbons will appear in the typical aromatic region.
- Aliphatic Carbons ( $\delta \approx 14-70$  ppm): The -OCH<sub>2</sub>- carbon will be the most downfield in this region ( $\approx 68$  ppm), with the other aliphatic carbons appearing further upfield, terminating with the methyl carbon signal at  $\approx 14$  ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[1]

- $\sim 3100-3000$  cm<sup>-1</sup>: Aromatic C-H stretching.
- $\sim 2950-2850$  cm<sup>-1</sup>: Aliphatic C-H stretching from the hexyloxy group.

- $\sim 1600\text{-}1475\text{ cm}^{-1}$ : Aromatic C=C ring stretching vibrations.
- $\sim 1245\text{ cm}^{-1}$ : Aryl-O (ether) asymmetric C-O stretching, a key diagnostic peak.
- $\sim 1050\text{ cm}^{-1}$ : C-Br stretching.

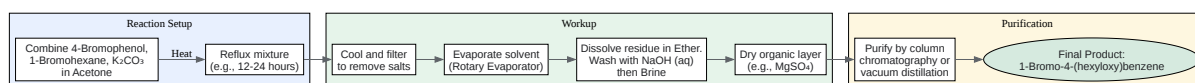
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

- Molecular Ion ( $M^+$ ): A characteristic pair of peaks of nearly equal intensity at  $m/z$  256 and 258.[5] This distinctive 1:1 ratio is due to the natural abundance of the two stable isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .[8]
- Fragmentation: Common fragmentation pathways include cleavage of the ether bond, leading to the loss of the hexyl group ( $\text{C}_6\text{H}_{13}\bullet$ ) or the hexyloxy group ( $\text{C}_6\text{H}_{13}\text{O}\bullet$ ), and loss of the bromine atom.

## Synthesis Protocol: Williamson Ether Synthesis

A reliable and common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. The causality behind this choice is the high efficiency and selectivity of the  $\text{S}_{\text{N}}2$  reaction between the nucleophilic phenoxide and the primary alkyl halide.

Reactants: 4-Bromophenol and 1-Bromohexane.[5] Reagents: Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) as a base and acetone as the solvent.



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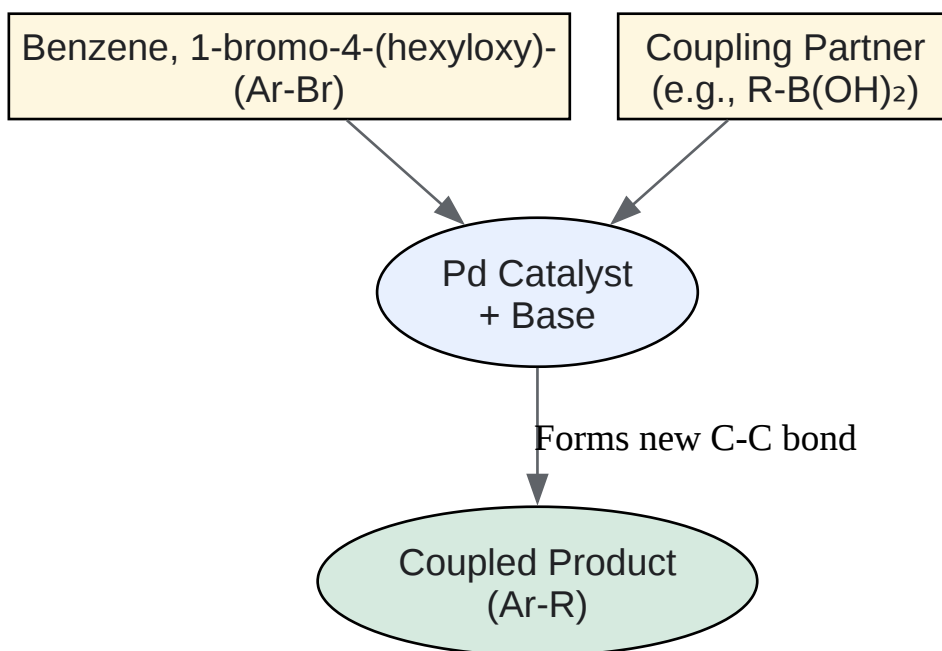
Caption: Experimental workflow for the synthesis of the target compound.

### Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq, to deprotonate the phenol), and acetone. Stir the mixture.
- **Addition of Alkyl Halide:** Add 1-bromohexane (1.1 eq) dropwise to the stirring suspension. The slight excess of the alkyl halide ensures the complete consumption of the more valuable 4-bromophenol.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
- **Workup - Filtration:** After cooling to room temperature, filter the solid salts (KBr and excess  $K_2CO_3$ ) and wash the solid with a small amount of acetone.
- **Workup - Extraction:** Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with dilute aqueous NaOH (to remove any unreacted phenol) and then with brine (to remove residual water).
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $Na_2SO_4$  or  $MgSO_4$ ), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** The crude liquid can be purified by vacuum distillation or silica gel column chromatography to yield the final product as a clear oil.

## Reactivity and Key Applications

The synthetic utility of **Benzene, 1-bromo-4-(hexyloxy)-** stems from the reactivity of the C-Br bond. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the para position, making it a valuable building block.<sup>[2]</sup>



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